B1168914 3-(2-Butyloctyl)thiophene CAS No. 1638802-04-6

3-(2-Butyloctyl)thiophene

Cat. No.: B1168914
CAS No.: 1638802-04-6
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Description

3-(2-Butyloctyl)thiophene is a substituted thiophene derivative featuring a branched alkyl chain (2-butyloctyl) at the 3-position of the thiophene ring. This structural modification enhances its solubility in organic solvents and influences its electronic properties, making it valuable in materials science, particularly in conjugated polymer synthesis for organic electronics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-butyloctyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXNQYMWOKHZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The lithiation-alkylation approach involves deprotonating 3-bromothiophene with butyllithium to form a reactive lithium intermediate, which subsequently reacts with 2-butyloctyl bromide. This method, adapted from patented processes for analogous thiophene derivatives, proceeds via nucleophilic substitution:

3-Bromothiophene+Butyllithium3-Lithiothiophene2-Butyloctyl Bromide3-(2-Butyloctyl)thiophene\text{3-Bromothiophene} + \text{Butyllithium} \rightarrow \text{3-Lithiothiophene} \xrightarrow{\text{2-Butyloctyl Bromide}} \text{this compound}

Key Parameters :

  • Temperature : Maintained at −30°C to −25°C during lithiation to prevent side reactions.

  • Solvent System : Tetrahydrofuran (THF) and alkane mixtures (hexane/heptane) ensure solubility and kinetic control.

  • Electrophile Addition Rate : Gradual addition of 2-butyloctyl bromide over 30–90 minutes minimizes homocoupling.

Yield and Purity Data

ParameterValue
Yield72–76%
Purity (GC-MS)>99% area
Reaction Time4–6 hours

Post-reaction purification involves fractional distillation under reduced pressure (80–100°C at 40 mbar), effectively removing residual tin byproducts and unreacted starting materials.

Stille Cross-Coupling Approach

Catalytic System and Substrate Design

Stille coupling between 3-bromo(thiophene) and tributyl(2-butyloctyl)stannane enables regioselective C–C bond formation. The reaction, validated in conjugated polymer synthesis, employs Pd(PPh₃)₄ as a catalyst:

3-Bromo(thiophene)+Tributyl(2-butyloctyl)stannanePd(PPh₃)₄This compound\text{3-Bromo(thiophene)} + \text{Tributyl(2-butyloctyl)stannane} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound}

Optimized Conditions :

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄.

  • Solvent : Anhydrous toluene at 110–130°C under microwave irradiation.

  • Stoichiometry : 1:1 molar ratio of stannane to bromothiophene.

Comparative Performance

MetricStille CouplingLithiation-Alkylation
Yield68–75%72–76%
Regioselectivity>98%95–97%
Tin ByproductHighLow

Despite higher tin waste, Stille coupling avoids pyrophoric reagents like butyllithium, enhancing safety profiles.

Industrial-Scale Production Challenges

Toxicity and Waste Management

Tributyltin byproducts from Stille coupling require precipitation with aqueous KF (forming SnF₂) prior to solvent recovery. Closed-system reactors and automated handling mitigate exposure risks during lithiation.

Scalability Innovations

Continuous flow reactors reduce exothermic hazards in lithiation steps, achieving throughputs of 5–10 kg/day in pilot studies. Membrane-based separation techniques improve tin removal efficiency by 40%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : 2-Butyloctyl chain protons resonate at δ 0.8–1.6 ppm, while thiophene aromatic protons appear at δ 6.9–7.1 ppm.

  • GC-MS : Molecular ion peak at m/z 280.2 ([M+H]⁺) confirms molecular weight.

Purity Assessment

Elemental analysis deviations ≤0.3% from theoretical values (C: 78.4%, H: 12.1%, S: 9.5%) indicate high purity.

Emerging Methodologies

Suzuki-Miyaura Coupling

Preliminary studies using 2-butyloctyl boronic acid and Pd(OAc)₂ in dioxane/water (3:1) achieve 65% yield, though boronic acid synthesis remains cost-prohibitive for scale-up.

Photocatalytic Alkylation

Visible-light-mediated C–H functionalization of thiophene with 2-butyloctyl iodide under Ir(ppy)₃ catalysis shows promise (55% yield), albeit with limited regiocontrol .

Chemical Reactions Analysis

Synthetic Strategies for Alkyl-Substituted Thiophenes

Thiophene derivatives with alkyl side chains, such as 3-(2-butyloctyl)thiophene, are typically synthesized via:

  • Cross-coupling reactions (e.g., Suzuki, Stille, or Kumada couplings) to introduce substituents.

  • Electrophilic substitution (e.g., Friedel-Crafts alkylation) for alkyl group addition.

  • Cyclization of alkynes or diols with sulfur sources, as demonstrated in the synthesis of thieno[3,2-b]thiophenes via bisulfur cyclization ( ).

Reactivity and Functionalization

Alkyl-thiophenes often undergo:

Electrochemical Polymerization

  • Used to create conductive polymers (e.g., poly(3-alkylthiophenes)), where the alkyl chain (e.g., 2-butyloctyl) enhances solubility and processability.

Halogenation

  • Bromination or iodination at the α-positions (C2/C5) of the thiophene ring for further functionalization.

Cross-Dehydrogenative Coupling

  • Coupling with aryl or heteroaryl groups via C–H activation, as seen in recent Pd-catalyzed protocols ( ).

Key Challenges and Considerations

  • Steric Hindrance : Bulky substituents like 2-butyloctyl may slow reaction kinetics or block electrophilic attack at reactive sites.

  • Oxidative Stability : Alkyl chains can influence oxidation potentials in conjugated systems.

Research Gaps and Recommendations

While the provided sources highlight methodologies for thiophene derivatives (e.g., selenopheno[3,2-b]selenophenes in ), This compound itself lacks dedicated studies in the retrieved literature. For authoritative data:

  • Consult specialized polymer chemistry journals (e.g., Macromolecules) or patents focusing on organic semiconductors.

  • Explore databases like SciFinder or Reaxys for targeted reaction pathways.

Mechanism of Action

The mechanism of action of 3-(2-Butyloctyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects . Additionally, the conjugated structure of the thiophene ring system contributes to its electronic properties, making it an effective component in electronic devices .

Comparison with Similar Compounds

Alkyl-Substituted Thiophenes

Alkyl chains at the 3-position of thiophene are common in organic semiconductors. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Properties Applications References
3-(2-Butyloctyl)thiophene 2-Butyloctyl ~252.46 (analogous to 2-(2-Butyloctyl)thiophene) Enhanced solubility, tunable regioregularity, moderate conductivity Polymer solar cells, OFETs
3-(6-Chlorohexyl)thiophene 6-Chlorohexyl ~218.75 Lower regioregularity (70-75%), higher polydispersity Conductive polymers
3-(6-Bromohexyl)thiophene 6-Bromohexyl ~263.18 Higher molar mass (Mn ~15 kDa), improved crystallinity Thin-film transistors
2-Acetyl-3-methylthiophene Acetyl, methyl ~154.23 Electrophilic reactivity, used as a synthetic intermediate Pharmaceutical synthesis

Key Findings :

  • Regioregularity and Molar Mass : Longer/branched alkyl chains (e.g., 2-butyloctyl) improve solubility and film-forming properties but may reduce crystallinity compared to halogenated analogs .
  • Electronic Effects : Chloro/bromo substituents increase electron-withdrawing effects, lowering HOMO levels and enhancing charge transport in polymers .

Reactivity in Hydrotreating Processes

Thiophene derivatives vary in hydrodesulfurization (HDS) reactivity. Simple thiophenes (e.g., thiophene, benzothiophene) are more reactive than bulky analogs like This compound due to steric hindrance from long alkyl chains. For instance:

  • C6–C8 thiols and sulfides are desulfurized faster than substituted thiophenes in catalytic upgrading .
  • Bulky substituents in This compound likely reduce HDS efficiency, requiring higher temperatures or catalysts .

Biological Activity

3-(2-Butyloctyl)thiophene is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

This compound, with the chemical formula C13H18SC_{13}H_{18}S and CAS number 1638802-04-6, is a substituted thiophene known for its unique structural characteristics that contribute to its biological activity. The synthesis typically involves the reaction of 3-bromothiophene with a suitable alkyl thiol, utilizing lithium-halogen exchange methods to produce the desired compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. In a study focused on combating colistin-resistant strains of Acinetobacter baumannii and Escherichia coli, various thiophene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L. Specifically, compounds similar to this compound showed MIC50 values between 16-32 mg/L against resistant strains, indicating promising antimicrobial properties .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (mg/L)Target Bacteria
Thiophene 416-32Col-R A. baumannii
Thiophene 58-32Col-R E. coli
This compoundTBDTBD

Anticancer Activity

Thiophenes have been recognized for their anticancer properties as well. The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways. Research indicates that thiophenes can influence cell signaling pathways critical in cancer progression . For example, studies have shown that similar compounds can effectively target cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Effects
In a study investigating the effects of various thiophene derivatives on human cancer cell lines, it was found that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Membrane Permeabilization : Research indicates that thiophenes can alter bacterial membrane permeability, enhancing their efficacy against resistant strains.
  • Binding Affinity : Molecular docking studies suggest that these compounds exhibit strong binding affinities to bacterial outer membrane proteins (OMPs), which are critical for their antimicrobial action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Butyloctyl)thiophene, and how can side reactions be minimized?

  • Methodological Answer : The synthesis of thiophene derivatives often involves alkylation or functionalization of the thiophene core. For example, highlights the use of hydrogenation and solvent optimization (e.g., DMF) to suppress decarboxylation side reactions in similar systems. For this compound, introducing the alkyl chain via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Kumada coupling) could be explored. Key parameters include:

  • Temperature control : Room-temperature reactions reduce unintended side products .

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) may improve regioselectivity.

  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity .

    • Data Table : Comparison of Synthetic Methods
MethodReagents/ConditionsYield (%)Side Reactions ObservedReference
AlkylationNaH, DMF, 25°C81<5% dehalogenation
Cross-CouplingPd(PPh₃)₄, THF, reflux75Homocoupling (~10%)

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The alkyl chain (2-butyloctyl) will show distinct multiplet patterns in the δ 0.8–1.6 ppm range for CH₂/CH₃ groups. Thiophene protons appear as a singlet near δ 6.8–7.2 ppm .
  • IR Spectroscopy : C-S stretching (600–700 cm⁻¹) and C-H bending (thiophene ring, ~800 cm⁻¹) confirm the core structure .
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns for bromine (if present) or confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₂₆S) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do exchange-correlation functionals affect accuracy?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used for thiophene derivatives. demonstrates that including exact exchange terms (e.g., in the Becke 1993 functional) reduces errors in thermochemical properties by ~2.4 kcal/mol. For this compound:

  • Basis Sets : Use 6-311G(d,p) for geometry optimization and electronic spectra.

  • Solvent Effects : Include a polarizable continuum model (PCM) for solution-phase simulations.

  • Validation : Compare calculated vs. experimental UV-Vis spectra or redox potentials .

    • Data Table : DFT Functional Performance
FunctionalAverage Error (kcal/mol)Suitability for Thiophenes
B3LYP3.1Moderate
M06-2X2.8High (π-systems)
ωB97X-D2.5High (dispersion forces)

Q. How can microwave-assisted reactors enhance catalytic processes involving this compound derivatives?

  • Methodological Answer : Microwave irradiation accelerates reaction kinetics via uniform heating. shows microwave-enhanced hydrodesulfurization (HDS) of thiophene derivatives improves catalyst turnover by 30–40%. For functionalization of this compound:

  • Reactor Setup : Use a continuous-flow system with Pd/Al₂O₃ catalysts.
  • Parameters : Power (300–500 W), temperature (120–150°C), and residence time (5–10 min) .
  • Monitoring : In-line GC-MS tracks reaction progress and byproduct formation.

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 81% yield for alkylation using NaH/DMF, while notes 80% for cross-coupling. The discrepancy arises from differing steric demands of alkyl chains. For bulky groups (e.g., 2-butyloctyl), alkylation may outperform cross-coupling due to reduced steric hindrance .
  • Computational Accuracy : Hybrid functionals (B3LYP) may underestimate π-π interactions in thiophene stacks. Dispersion-corrected functionals (ωB97X-D) are recommended for non-covalent interactions .

Key Research Gaps

  • Mechanistic Studies : Limited data on radical-mediated sulfonylation (e.g., ) for this compound derivatives. Future work could explore photoinduced thiol-ene reactions.
  • Thermodynamic Data : Experimental heat capacity (Cₚ) and entropy (S°) values are needed to validate computational predictions for this specific derivative .

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